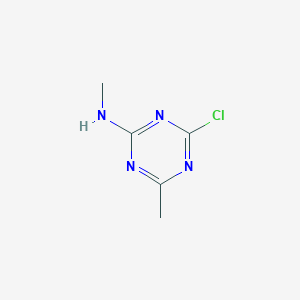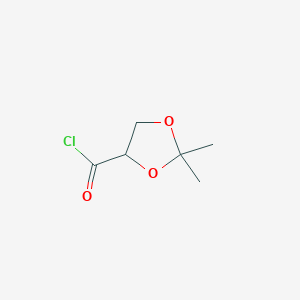
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine
Übersicht
Beschreibung
“4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine” is a chemical compound with the molecular formula C5H7ClN4 . It is a derivative of the 1,3,5-triazine family .
Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine” are not detailed in the retrieved sources, triazine derivatives are known to be involved in a variety of chemical reactions . They have been used as intermediates in the synthesis of various biologically active compounds .Physical And Chemical Properties Analysis
The molecular weight of “4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine” is 158.59 . Other physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine: has been studied for its potential as an antimicrobial agent. Derivatives of 1,3,5-triazine have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These compounds are particularly significant in the face of rising multidrug-resistant microbial pathogens, offering a new avenue for therapeutic intervention.
Anticancer Properties
The triazine derivatives are also being investigated for their anticancer properties. Some compounds in this class have demonstrated activity against cancer cell lines, making them potential candidates for cancer treatment . The ability to synthesize various derivatives allows for the exploration of a wide range of biological activities and the development of targeted therapies.
Antimalarial Applications
Research has indicated that 1,3,5-triazine derivatives can exhibit antimalarial activities. This is crucial given the ongoing battle against malaria and the resistance developed by the parasites against current treatments . The structural versatility of triazine compounds allows for the synthesis of molecules that could potentially overcome such resistance.
Antiviral Uses
The antiviral potential of triazine derivatives is another area of interest. These compounds could be designed to interfere with viral replication or protein synthesis, providing a new class of antiviral drugs . Given the global impact of viral diseases, the development of new antiviral agents is of high importance.
Peptide Coupling Agent
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine: has been reported as a useful coupling reagent for the purification of peptides . This application is particularly relevant in the field of peptide synthesis, where efficient and stable coupling agents are needed to produce peptides for therapeutic use.
Synthesis of 2-Azetidinones
The compound has been utilized in the synthesis of 2-azetidinones, which are important intermediates in the production of various pharmaceuticals . The efficiency and convenience of using triazine derivatives in one-pot synthesis under mild conditions make them valuable in medicinal chemistry.
Wirkmechanismus
Target of Action
4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine . The primary targets of this compound are microbial pathogens, including Gram-negative bacteria such as Escherichia coli, and Gram-positive bacteria such as Staphylococcus aureus .
Mode of Action
It is known that 1,3,5-triazine derivatives exhibit antimicrobial activity, suggesting that they interact with bacterial cells in a way that inhibits their growth or survival .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that this compound interferes with essential biochemical processes in bacteria, leading to their death or inhibition of growth .
Result of Action
The result of the action of 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine is the inhibition of bacterial growth. Some compounds in this class have shown promising activity against Staphylococcus aureus and Escherichia coli, with antimicrobial activity comparable to that of ampicillin .
Eigenschaften
IUPAC Name |
4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-3-8-4(6)10-5(7-2)9-3/h1-2H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJFLTDNAJUBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260678 | |
| Record name | 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57639-19-7 | |
| Record name | 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57639-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N,6-dimethyl-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(6E,9S,10E,11Ar)-9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl]methyl acetate](/img/structure/B1643085.png)



![Ethyl 7-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1643095.png)
![(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1643098.png)
![5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1643100.png)
